5-Fluoro-1H-indol-6-amine

Description

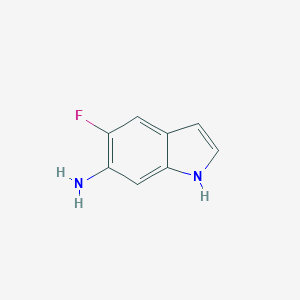

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUNYWQSRORGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567086 | |

| Record name | 5-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121716-63-0 | |

| Record name | 5-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-1H-indol-6-amine: Properties, Synthesis, and Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 5-Fluoro-1H-indol-6-amine, a key building block for the synthesis of diverse, biologically active compounds. We will delve into its chemical and physical properties, synthetic routes, reactivity, and its burgeoning role in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated indole derivative with the molecular formula C₈H₇FN₂.[3] Its structure is characterized by an indole core with a fluorine atom at the 5-position and an amine group at the 6-position.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "this compound" [pos="2,2!"]; "C1=CNC2=CC(=C(C=C12)F)N" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565158&t=l", label=""]; } enddot Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 121716-63-0 | --INVALID-LINK--[3] |

| Molecular Formula | C₈H₇FN₂ | --INVALID-LINK--[3] |

| Molecular Weight | 150.15 g/mol | --INVALID-LINK--[3] |

| Topological Polar Surface Area (TPSA) | 41.81 Ų | --INVALID-LINK--[3] |

| LogP | 1.8892 | --INVALID-LINK--[3] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[3] |

| Rotatable Bonds | 0 | --INVALID-LINK--[3] |

Spectral Data

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the indole ring, with splitting patterns influenced by the fluorine and amine substituents. The N-H protons of the indole and the amine group would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (150.15 g/mol ).

Synthesis and Purification

The synthesis of substituted indoles is a well-established field in organic chemistry. While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general and plausible synthetic strategy can be outlined based on common indole syntheses. A likely approach would involve the nitration of a suitable fluorinated indole precursor, followed by reduction of the nitro group to the amine.

Representative Synthetic Workflow

A plausible synthetic route starting from 5-fluoroindole is depicted below. This multi-step process is a common strategy for introducing an amine group onto an existing indole scaffold.

dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: A plausible synthetic pathway to this compound.

Step-by-Step Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established chemical principles for indole functionalization.

Step 1: Nitration of 5-Fluoroindole

-

Dissolution: Dissolve 5-fluoroindole in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0 °C). The choice of a strong acid is crucial to protonate the indole and direct the electrophilic nitration to the C6 position.

-

Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining the low temperature. This controlled addition is critical to prevent over-nitration and other side reactions.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Quench the reaction by carefully pouring the mixture onto ice. The product, 5-fluoro-6-nitro-1H-indole, will precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by filtration, wash with water to remove residual acid, and dry under vacuum.

Step 2: Reduction of 5-Fluoro-6-nitro-1H-indole

-

Catalyst Suspension: Suspend the 5-fluoro-6-nitro-1H-indole in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). The hydrogenation effectively reduces the nitro group to an amine.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the nitro-indole is no longer present.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization to obtain a high-purity product.

Reactivity and Stability

The reactivity of this compound is governed by the interplay of the electron-rich indole ring, the electron-withdrawing fluorine atom, and the nucleophilic amine group.

-

Amine Group Reactivity: The primary amine at the 6-position is a key functional handle for further derivatization. It can readily undergo reactions typical of aromatic amines, such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of a wide variety of substituents.[4]

-

Indole Ring Reactivity: The indole nucleus itself is susceptible to electrophilic substitution. The fluorine atom at the 5-position will influence the regioselectivity of these reactions. In the presence of a strong Lewis acid, indoles can be converted to 3H-indole complexes, which can alter their reactivity profile.[5]

-

Stability: The compound should be stored at low temperatures (e.g., 4°C) and protected from light to prevent degradation.[3] It is incompatible with strong oxidizing agents.[6]

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents. The indole core is a common motif in many biologically active compounds, and the strategic placement of the fluoro and amino groups allows for fine-tuning of pharmacological properties.[1][2]

Rationale for Use in Medicinal Chemistry

-

Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of enzymatic oxidation. It can also increase the binding affinity of a molecule to its target protein through favorable electrostatic interactions.

-

Amine Functionality: The amine group serves as a versatile point for modification, enabling the synthesis of large libraries of compounds for screening. It can also participate in key hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas

While specific drugs derived from this compound are not detailed in the search results, indole derivatives have shown promise in a wide range of therapeutic areas, including:

-

Antiviral Agents: The indole scaffold is present in several antiviral drugs and clinical candidates.[1]

-

Anticancer Agents: Many indole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways.[2]

-

Neurological Disorders: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological conditions.

For instance, the development of an azaindole inhibitor of influenza PB2, VX-787, highlights the importance of substitutions on the indole ring system for potency and pharmacokinetic properties.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[6][9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6][10]

-

First Aid:

-

In case of inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][9]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][9]

-

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a fluorinated indole core and a reactive amine functionality provides a versatile platform for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development programs.

References

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoro-1H-indol-6-amine in Medicinal Chemistry

This compound is a fluorinated indole derivative of significant interest in the field of drug discovery and development. The indole scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of a fluorine atom at the 5-position and an amine group at the 6-position of the indole ring can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles. The 6-amino group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents across various disease areas, including oncology, neuroscience, and infectious diseases.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the widely applicable and scalable Leimgruber-Batcho indole synthesis. We will delve into the mechanistic underpinnings of this synthetic route, provide detailed experimental protocols, and discuss alternative reduction methodologies for the key nitro-to-amine transformation.

Core Synthesis Strategy: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of a wide range of substituted indoles, particularly those that are unsubstituted at the 2- and 3-positions.[1] It has become a popular alternative to the classical Fischer indole synthesis, especially in industrial settings, due to its often milder reaction conditions, high yields, and the ready availability of the requisite ortho-nitrotoluene starting materials.[1][2]

The overall strategy for the synthesis of this compound via the Leimgruber-Batcho approach involves two key stages:

-

Formation of a 5-fluoro-6-nitro-substituted enamine from the corresponding nitrotoluene derivative.

-

Reductive cyclization of the enamine intermediate to furnish the desired this compound.

The following diagram illustrates the logical flow of the Leimgruber-Batcho synthesis for this compound.

Caption: Leimgruber-Batcho Synthesis Pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 5-Fluoro-6-nitro-1H-indole

The synthesis of the crucial 5-fluoro-6-nitro-1H-indole intermediate commences with a suitably substituted ortho-nitrotoluene. A plausible starting material is 4-fluoro-2-methyl-5-nitroaniline, which can be converted to the corresponding 3-halo-4-fluoro-6-methylnitrobenzene via a Sandmeyer reaction.[1] This intermediate is then subjected to the Leimgruber-Batcho conditions.

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Fluoro-6-substituted Indoles

This protocol is adapted from a scalable synthesis of 6-chloro-5-fluoroindole and can be modified for the synthesis of the 6-nitro analogue.[1]

Step 1: Enamine Formation

-

In a reaction vessel, combine the starting 3-substituted-4-fluoro-6-methylnitrobenzene (1.0 eq), N,N-dimethylformamide di-isopropyl acetal (2.0 eq), and N,N-dimethylformamide (DMF, approx. 4 volumes).

-

Heat the mixture to 100 °C and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The resulting enamine intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization

-

In a separate reaction vessel, prepare a mixture of a suitable solvent such as toluene (approx. 9 volumes) and acetic acid (approx. 8 volumes).

-

Add iron powder (approx. 2.3 eq) and silica gel.

-

Heat this suspension to 60 °C with vigorous stirring.

-

Slowly add the enamine solution from Step 1 to the iron/acetic acid mixture, ensuring the internal temperature does not exceed 80 °C.

-

After the addition is complete, heat the reaction mixture to 100 °C and stir for approximately 2 hours.

-

Monitor the reaction progress by HPLC to confirm the formation of the indole.

-

Upon completion, cool the mixture to 50 °C and dilute with ethyl acetate.

-

Filter the mixture to remove the iron and silica gel, and wash the filter cake with ethyl acetate.

-

The combined organic filtrate is then washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-fluoro-6-substituted indole.

-

The crude product can be purified by crystallization or column chromatography.

Part 2: Reduction of 5-Fluoro-6-nitro-1H-indole to this compound

The final step in the synthesis is the reduction of the nitro group at the 6-position to the corresponding amine. This transformation can be achieved through several reliable methods, with catalytic hydrogenation and reduction using metal salts in acidic media being the most common.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[3] Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.[4]

Experimental Protocol: Catalytic Hydrogenation with Pd/C

-

Dissolve the 5-fluoro-6-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Secure the reaction vessel to a hydrogenation apparatus.

-

Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

-

Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Catalytic Hydrogenation of 5-Fluoro-6-nitro-1H-indole.

Reduction of aromatic nitro compounds using stannous chloride (tin(II) chloride) in an acidic medium is a classical and effective method.[3] It is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Experimental Protocol: Reduction with SnCl₂

-

Suspend 5-fluoro-6-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or HPLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

The resulting mixture will contain tin salts, which may precipitate. The product can be extracted with an organic solvent such as ethyl acetate.

-

The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

After filtration, the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography or recrystallization.

Comparative Analysis of Reduction Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, 1-4 atm H₂ | High yields, clean reaction, easy workup | Catalyst can be pyrophoric, may not be suitable for molecules with other reducible functional groups |

| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Reflux | Good for substrates with sensitive functional groups, inexpensive reagent | Stoichiometric amounts of tin salts are produced, workup can be cumbersome due to tin salt precipitation |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are expected for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the N-H proton of the indole, and the -NH₂ protons of the amine group. The fluorine atom at the 5-position will cause splitting of the adjacent proton signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₇FN₂), which is approximately 150.15 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Leimgruber-Batcho indole synthesis provides a robust and scalable route to the key 5-fluoro-6-nitro-1H-indole intermediate. The subsequent reduction of the nitro group can be efficiently accomplished using either catalytic hydrogenation or chemical reducing agents like stannous chloride, with the choice of method depending on the specific requirements of the synthesis and the presence of other functional groups. This in-depth technical guide provides the necessary framework for researchers and drug development professionals to successfully synthesize and characterize this valuable fluorinated indole derivative for its application in medicinal chemistry and the pursuit of novel therapeutics.

References

An In-depth Technical Guide to 5-Fluoro-1H-indol-6-amine (CAS No. 121716-63-0): A Privileged Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of 5-Fluoro-1H-indol-6-amine (CAS No. 121716-63-0), a fluorinated indole derivative with significant potential in medicinal chemistry and drug development. While specific research on this compound is emerging, its structural motifs are present in numerous biologically active molecules. This guide will delve into its known physicochemical properties, extrapolate its potential biological significance based on related structures, and propose experimental workflows for its investigation.

Core Molecular Profile

This compound belongs to the indole class of heterocyclic aromatic compounds, which are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[1][2] The presence of a fluorine atom at the 5-position and an amine group at the 6-position significantly influences its electronic properties and potential for molecular interactions.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| CAS Number | 121716-63-0 | [3] |

| Molecular Formula | C₈H₇FN₂ | [3][4] |

| Molecular Weight | 150.15 g/mol | [3] |

| Synonyms | 1H-Indol-6-amine, 5-fluoro- | [3] |

| Appearance | Solid (predicted) | [5] |

| Boiling Point | 337.9 ± 22.0 °C at 760 mmHg | N/A |

| Topological Polar Surface Area (TPSA) | 41.81 Ų | [3] |

| LogP | 1.8892 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

| Purity (Commercial) | ≥98% | [3][4] |

| Storage Conditions | 4°C, protect from light | [3] |

Potential Biological Activity and Therapeutic Applications

While direct biological activity data for this compound is not extensively published, the indole nucleus and its substituted derivatives have a rich history in medicinal chemistry, with applications as antiviral, anticancer, and anti-diabetic agents.[1][2][6]

Insights from Structurally Related Compounds

-

α-Glucosidase Inhibition: A study on a series of 5-fluoro-2-oxindole derivatives, which share the 5-fluoroindole core, demonstrated potent α-glucosidase inhibitory activity.[6] This suggests that this compound could be investigated as a potential therapeutic agent for type 2 diabetes. The fluorine atom can enhance binding affinity and metabolic stability.

-

Antiviral Potential: The indole scaffold is a key component of several antiviral drugs.[1] For instance, azaindole derivatives have been identified as inhibitors of the influenza PB2 protein.[7] The 5-fluoro substitution, in particular, has been shown to be advantageous for both potency and pharmacokinetic properties, such as clearance.[7] This highlights the potential of this compound as a valuable building block for the synthesis of novel antiviral agents.

-

Anticancer Activity: Numerous indole derivatives are known to possess anticancer properties by targeting various mechanisms, including the inhibition of topoisomerase I.[8] The amino substitution on the indole ring can be crucial for these interactions.

The potential mechanism of action for a hypothetical therapeutic derived from this compound is depicted in the following signaling pathway diagram.

Figure 1: Hypothetical pathway from this compound to a therapeutic effect.

Experimental Protocols and Workflows

For researchers investigating this compound, the following experimental workflows are proposed.

Synthesis and Derivatization

Given its role as a likely intermediate, the primary amino group at the 6-position and the indole nitrogen provide reactive handles for synthetic modifications. A general workflow for derivatization is outlined below.

Figure 2: General workflow for the derivatization of this compound.

Protocol for N-Acylation (Hypothetical):

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Screening

A primary screening cascade can be employed to identify the biological activities of novel derivatives.

Figure 3: Proposed biological screening cascade for derivatives of this compound.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound is classified as hazardous.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautions: Use in a well-ventilated area, wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

Conclusion

This compound is a promising chemical entity for the development of new therapeutic agents. Its indole core, combined with fluorine and amine substitutions, provides a versatile platform for the synthesis of diverse compound libraries. While direct biological data on this specific molecule is limited, the extensive research on related indole derivatives strongly suggests its potential in antiviral, anticancer, and anti-diabetic drug discovery. The proposed synthetic and screening workflows provide a roadmap for researchers to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-Fluoroindole 98 399-52-0 [sigmaaldrich.com]

- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological activities of topoisomerase I inhibitors, 6-N-amino analogues of NB-506 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Fluoro-1H-indol-6-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-1H-indol-6-amine, a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and details a rigorous, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology industries, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a compound like this compound, understanding its solubility profile is paramount for several reasons:

-

Process Chemistry: Efficient synthesis, crystallization, and purification are heavily dependent on selecting appropriate solvents in which the compound and its intermediates exhibit desired solubility.

-

Formulation Development: The ability to formulate a drug for delivery—be it as a tablet, injectable, or topical solution—is governed by its solubility in pharmaceutically acceptable excipients and solvents.

-

Pharmacokinetics (ADME): Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and limited bioavailability, ultimately hindering a drug candidate's therapeutic efficacy.[1]

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide a definitive experimental protocol for its quantitative measurement.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound—an indole core functionalized with both an electron-withdrawing fluorine atom and an electron-donating amino group—creates a unique electronic and steric environment that dictates its interactions with various solvents.

Key Molecular Properties:

-

Molecular Formula: C₈H₇FN₂[2]

-

Molecular Weight: 150.15 g/mol [2]

-

Hydrogen Bond Donors: 2 (the N-H of the indole ring and the -NH₂ group)[2]

-

Hydrogen Bond Acceptors: 1 (the nitrogen of the amino group, and to a lesser extent, the fluorine atom)[2]

-

Polarity: The presence of the N-H and NH₂ groups imparts significant polarity and the capacity for strong hydrogen bonding. The fluorine atom further increases the molecule's polarity.

-

pKa: The amino group (-NH₂) is basic, while the indole N-H is weakly acidic. This amphoteric nature suggests that solubility may be significantly influenced by the pH of the medium, though this is more relevant to aqueous solutions than organic solvents.[3]

The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the intermolecular forces between them. For this compound, the key interactions are:

-

Hydrogen Bonding: The N-H and NH₂ groups can donate hydrogen bonds, while the amino nitrogen can accept them. Solvents capable of hydrogen bonding (polar protic solvents) are expected to be effective.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups. Polar aprotic solvents will interact favorably through these forces.

-

Van der Waals Forces: These forces are present in all interactions but will be the primary mode of interaction with non-polar solvents.

Predicted Solubility in Common Organic Solvents

Based on these principles, a qualitative prediction of solubility can be made. This serves as a starting point for solvent screening in experimental settings.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar N-H and NH₂ groups of the indole. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | DMSO and DMF are excellent hydrogen bond acceptors and highly polar, making them likely to be very effective solvents. Acetonitrile, while polar, is a weaker hydrogen bond acceptor, suggesting moderate to good solubility. |

| Non-Polar Halogenated | Dichloromethane (DCM) | Moderate | DCM can engage in weaker hydrogen bonding and dipole-dipole interactions, suggesting it will be a moderately effective solvent. |

| Non-Polar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the indole ring system via π-stacking, but the significant polarity mismatch with the functional groups will limit high solubility. |

| Non-Polar Aliphatic | Hexanes, Heptane | Low | As highly non-polar solvents, hexanes lack the ability to form strong interactions with the polar functional groups of this compound, leading to poor solvation. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Quantitative Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[4] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

Compound: this compound (purity ≥98%)[2]

-

Solvents: Selected organic solvents (analytical or HPLC grade)

-

Equipment:

-

Analytical balance (readable to ±0.01 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of holding the vials

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Purity Analysis of 5-Fluoro-1H-indol-6-amine

Prepared by: Senior Application Scientist

Abstract

5-Fluoro-1H-indol-6-amine is a critical intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount as impurities can affect the safety, efficacy, and stability of the final drug product. This technical guide provides a comprehensive overview of the strategies and methodologies for the robust purity analysis of this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the identification and characterization of potential impurities. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest quality of pharmaceutical intermediates.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly alter a molecule's properties.[1] The purity of starting materials and intermediates like this compound is a cornerstone of modern drug development. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3] Impurities can arise from the manufacturing process, degradation, or storage and may include starting materials, by-products, intermediates, and reagents.[4][5] A thorough understanding and control of these impurities are essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This guide will focus on a multi-faceted approach to the purity analysis of this compound, integrating chromatographic and spectroscopic techniques to create a holistic and reliable purity profile.

Understanding Potential Impurities: A Proactive Approach

A robust purity analysis begins with a theoretical assessment of potential impurities. These can be broadly categorized as process-related impurities and degradation products.

-

Process-Related Impurities: These impurities originate from the synthetic route used to produce this compound. Common indole syntheses, such as the Fischer indole synthesis, can introduce various side-products.[6][7] For instance, incomplete cyclization, side reactions from starting materials, and residual catalysts or reagents can all contribute to the impurity profile.[8] A detailed understanding of the synthetic pathway is crucial for predicting and identifying these impurities.[8]

-

Degradation Products: Indole derivatives can be susceptible to degradation under various stress conditions such as light, heat, oxidation, and extreme pH.[9][10] Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and to establish the stability-indicating nature of analytical methods.[11][12][13]

The following diagram illustrates a logical workflow for impurity profiling:

Caption: Workflow for impurity profiling of this compound.

Chromatographic Purity Assessment: The Workhorse of Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds.[1][14] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from its impurities.

Rationale for Method Development

The development of a stability-indicating HPLC method is a critical step. The goal is to create a method that can separate the active substance from all potential impurities and degradation products. For a fluoro-aromatic amine like this compound, a reversed-phase HPLC (RP-HPLC) method using a C18 column is a logical starting point. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation. The detector, most commonly a UV detector, is set at a wavelength where the analyte and its potential impurities have significant absorbance.

Detailed HPLC Protocol

The following protocol is a validated starting point for the purity analysis of this compound. Adjustments may be necessary based on the specific impurity profile observed. This protocol adheres to the principles outlined in USP General Chapter <621> Chromatography.[14][15][16][17][18]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Program:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

System Suitability: Before sample analysis, the system's performance must be verified. This is achieved through a system suitability test, which typically includes:

-

Resolution: The resolution between the main peak and the closest eluting impurity should be greater than 1.5.

-

Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

-

Precision: The relative standard deviation (RSD) for the peak area of six replicate injections of a standard solution should be less than 2.0%.

The following diagram illustrates the HPLC method development and validation workflow:

Caption: HPLC method development and validation workflow.

Orthogonal Techniques for Comprehensive Analysis

While HPLC is a powerful tool, relying on a single method can be risky. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique.[19][20][21][22] This is particularly useful for identifying residual solvents and volatile by-products from the synthesis. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

Typical GC-MS Parameters:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

-

MS Ionization: Electron Ionization (EI)

-

Mass Range: 40-450 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment.[23][24][25][26] Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard for each impurity. ¹H, ¹³C, and ¹⁹F NMR are all valuable for analyzing this compound. The presence of fluorine provides a unique spectroscopic handle for analysis.[27][28][29]

Impurity Identification and Structural Elucidation

Once impurities are detected, their identification is crucial. This is typically a multi-step process:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the impurity, allowing for the determination of its elemental composition.[30][31]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS experiments provide valuable structural information.

-

NMR Spectroscopy: For impurities present at sufficient levels, isolation followed by NMR analysis can provide unambiguous structural confirmation.[32]

Forced Degradation Studies: Probing Stability

Forced degradation studies are a regulatory requirement and a critical component of method validation.[10][11] They are designed to demonstrate the specificity of the analytical methods and to identify potential degradation products that could form under storage or handling conditions.[13][33]

Protocol for Forced Degradation

A systematic approach to forced degradation involves exposing the this compound to a range of stress conditions.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid sample at 80 °C for 48 hours |

| Photostability | Expose solid sample to ICH-compliant light conditions |

Samples from each stress condition are then analyzed by the developed HPLC method to assess for degradation and the formation of new peaks.

Data Interpretation and Reporting

The final step in the purity analysis is the interpretation and reporting of the data. The purity of this compound is typically reported as a percentage area of the main peak relative to the total area of all peaks in the chromatogram. Any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines) should be reported.[3] Impurities exceeding the identification threshold (often 0.10%) require structural identification.[34]

Conclusion

The purity analysis of this compound requires a comprehensive and scientifically sound strategy. By integrating chromatographic and spectroscopic techniques, and by proactively investigating potential impurities through synthetic route analysis and forced degradation studies, a robust and reliable purity profile can be established. This ensures the quality and safety of this critical pharmaceutical intermediate and the final drug products derived from it. The validation of analytical procedures is paramount to ensure that the methods are suitable for their intended purpose.[35][36][37][38][39][40][41]

References

- 1. benchchem.com [benchchem.com]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. ikev.org [ikev.org]

- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. Indole synthesis [organic-chemistry.org]

- 8. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. researchgate.net [researchgate.net]

- 14. <621> CHROMATOGRAPHY [drugfuture.com]

- 15. usp.org [usp.org]

- 16. agilent.com [agilent.com]

- 17. dsdpanalytics.com [dsdpanalytics.com]

- 18. Chromatography [usp.org]

- 19. academic.oup.com [academic.oup.com]

- 20. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. veeprho.com [veeprho.com]

- 24. toref-standards.com [toref-standards.com]

- 25. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 26. azooptics.com [azooptics.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scispace.com [scispace.com]

- 34. jpionline.org [jpionline.org]

- 35. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 36. Some good validation practices for analytical procedures [a3p.org]

- 37. ema.europa.eu [ema.europa.eu]

- 38. gmpinsiders.com [gmpinsiders.com]

- 39. cs.purdue.edu [cs.purdue.edu]

- 40. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

The Strategic Introduction of Fluorine in Indoleamine Scaffolds: A Technical Guide to Discovery, Synthesis, and Pharmacological Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Modulating Bioactivity

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, a strategic maneuver that can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1] The fluorine atom, though small, is highly electronegative, and its introduction into a pharmacophore can influence metabolic stability, membrane permeability, and binding affinity to target receptors.[1] In the realm of indoleamines, a class of compounds that includes the neurotransmitter serotonin and a host of psychoactive tryptamines, the strategic placement of fluorine has led to the discovery of novel chemical entities with tailored pharmacological profiles. This guide provides a comprehensive overview of the discovery, history, and scientific evolution of fluorinated indoleamines, with a focus on their synthesis, pharmacological evaluation, and the key researchers who have shaped this field.

A Historical Perspective: Early Forays into Fluorinated Tryptamines

The exploration of fluorinated indoleamines dates back to the mid-20th century, as chemists began to probe the structure-activity relationships of psychoactive compounds. One of the earliest documented syntheses and pharmacological evaluations of fluorinated tryptamines was reported in 1963 by Kalir and Szara.[2] Their work laid the groundwork for understanding how the introduction of a fluorine atom onto the indole nucleus could modulate the biological activity of these compounds.[2]

However, the field saw a significant acceleration with the systematic investigations led by American pharmacologist and medicinal chemist, Dr. David E. Nichols, and his research group at Purdue University.[3][4] While Alexander Shulgin, a pioneer in the synthesis of psychoactive compounds, documented some fluorinated compounds, such as 6-fluoro-DET in his book TiHKAL: The Continuation, it is the extensive work from the Nichols' laboratory that has provided the most detailed and systematic understanding of the effects of fluorination on tryptamines.[3][5]

The Impact of Fluorination on Indoleamine Pharmacology: A Shift in Receptor Selectivity and Potency

The primary molecular targets for many indoleamines, particularly the psychedelic tryptamines, are the serotonin (5-HT) receptors, with the 5-HT2A receptor being a key mediator of their psychoactive effects.[6] The introduction of fluorine into the tryptamine scaffold can dramatically alter the affinity and functional activity of these compounds at various serotonin receptor subtypes.

A seminal 2000 study by Blair et al. from the Nichols' laboratory systematically investigated the effects of ring fluorination on a series of hallucinogenic tryptamines.[3] Their findings revealed that fluorination can lead to a significant shift in receptor selectivity, often attenuating or abolishing hallucinogen-like activity while enhancing affinity and agonist activity at other serotonin receptors, most notably the 5-HT1A receptor.[3]

Quantitative Analysis of Receptor Binding Affinities and Functional Potencies

The following table summarizes the in vitro receptor binding affinities (Ki values) and in vivo functional potencies (ED50 values) for a selection of fluorinated and non-fluorinated tryptamines, as reported by Blair et al. (2000).[3] This data highlights the profound impact of the position of fluorine substitution on pharmacological activity.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | LSD-lever ED50 (µmol/kg) | 8-OH-DPAT-lever ED50 (µmol/kg) |

| Non-Fluorinated | |||||

| DMT | 65.5 | 15.6 | 134 | 2.6 | >10 |

| 5-MeO-DMT | 115 | 32.2 | 40.5 | 3.2 | 1.1 |

| Fluorinated | |||||

| 4-F-5-MeO-DMT | 102 | 11.2 | 0.23 | >30 | 0.17 |

| 6-F-DMT | 61.2 | 23.3 | 240 | >30 | >10 |

| 7-F-DMT | 205 | 45.1 | 425 | >30 | >10 |

Data sourced from Blair et al., J. Med. Chem. 2000, 43(24), 4701-10.[3]

Key Fluorinated Indoleamine: 4-Fluoro-5-methoxy-DMT (4-F-5-MeO-DMT)

Among the various fluorinated tryptamines synthesized and evaluated, 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT) stands out for its remarkable pharmacological profile. First described by David E. Nichols' team in 2000, this compound demonstrates a potent and selective agonist activity at the 5-HT1A receptor, with a potency greater than the well-known 5-HT1A agonist, 8-OH-DPAT.[3] The substitution with fluorine at the 4-position of the indole ring markedly increases its selectivity for the 5-HT1A receptor over the 5-HT2A and 5-HT2C receptors. This shift in selectivity effectively abolishes its hallucinogen-like effects in animal models, while conferring potent 5-HT1A agonist properties.[3]

Signaling Pathway of the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, it can also couple to other signaling pathways, such as those involving MAP kinases.

Experimental Protocols

Synthesis of 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT)

The following is a representative, step-by-step protocol for the synthesis of 4-F-5-MeO-DMT, adapted from the procedures described in the scientific literature.[3]

Step 1: Synthesis of 4-Fluoro-5-methoxyindole

-

To a solution of 2-fluoro-5-methoxyaniline in a suitable solvent (e.g., dichloromethane), add a solution of chloroacetaldehyde dimethyl acetal.

-

Heat the reaction mixture to reflux for several hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-fluoro-5-methoxyindole.

Step 2: Synthesis of 4-Fluoro-5-methoxy-3-indoleglyoxylchloride

-

To a cooled solution of 4-fluoro-5-methoxyindole in anhydrous diethyl ether, add oxalyl chloride dropwise.

-

Stir the reaction mixture at low temperature for a specified period.

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-fluoro-5-methoxy-3-indoleglyoxylchloride.

Step 3: Synthesis of 4-Fluoro-5-methoxy-3-indoleglyoxyl-N,N-dimethylamide

-

Suspend the 4-fluoro-5-methoxy-3-indoleglyoxylchloride in a suitable solvent (e.g., tetrahydrofuran).

-

To this suspension, add a solution of dimethylamine in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Remove the solvent under reduced pressure and purify the residue to obtain 4-fluoro-5-methoxy-3-indoleglyoxyl-N,N-dimethylamide.

Step 4: Reduction to 4-Fluoro-5-methoxy-N,N-dimethyltryptamine

-

To a solution of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran, add the 4-fluoro-5-methoxy-3-indoleglyoxyl-N,N-dimethylamide in portions.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude product by chromatography or crystallization to yield 4-fluoro-5-methoxy-N,N-dimethyltryptamine.

Pharmacological Evaluation Workflow

The pharmacological characterization of novel fluorinated indoleamines typically follows a multi-step workflow, from in vitro receptor binding assays to in vivo behavioral studies.

Conclusion and Future Directions

The discovery and development of fluorinated indoleamines represent a significant advancement in our ability to fine-tune the pharmacological properties of tryptamine-based compounds. The strategic introduction of fluorine has been shown to be a powerful tool for modulating receptor selectivity, potency, and overall psychoactive profile. The work of pioneering researchers, particularly David E. Nichols, has provided a deep understanding of the structure-activity relationships that govern the effects of these compounds.

Future research in this area is likely to focus on the development of fluorinated indoleamines with even greater receptor subtype selectivity, potentially leading to novel therapeutic agents for a range of neuropsychiatric disorders. The use of fluorine isotopes, such as 18F, also holds promise for the development of novel PET radioligands for in vivo imaging of serotonin receptors in the human brain. As our understanding of the complexities of the serotonin system continues to grow, so too will the opportunities for the rational design of fluorinated indoleamines with precisely tailored pharmacological effects.

References

- 1. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-5-methoxy-DMT - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Potential Biological Targets of 5-Fluoro-1H-indol-6-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] The strategic incorporation of a fluorine atom, particularly at the 5-position of the indole ring, can significantly enhance a compound's pharmacokinetic and pharmacodynamic properties. This modification often leads to increased metabolic stability, improved lipophilicity, and modulated binding affinities for biological targets.[1] This guide provides a comprehensive overview of the potential biological targets of derivatives of 5-Fluoro-1H-indol-6-amine, a versatile chemical scaffold with demonstrated therapeutic potential across various disease areas, including oncology, virology, and neurodegenerative disorders.

Derivatives of the 5-fluoroindole core have shown a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[2][3] This document will delve into the key protein families and specific molecular targets that have been identified for these compounds, providing a foundation for further research and drug development efforts. We will explore the causality behind experimental choices in target identification and validation, present detailed protocols for key assays, and summarize critical data to guide future discovery programs.

I. Key Biological Target Classes

Research into this compound derivatives has revealed their potential to interact with several crucial classes of biological targets. These include protein kinases, viral proteins, and enzymes involved in metabolic and neurodegenerative diseases.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer. Several 5-fluoroindole derivatives have been investigated as kinase inhibitors.

Fms-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor (PDGFR): Certain directly fluorinated bis-indole derivatives have demonstrated inhibitory activity against FLT3 and PDGFR kinases.[3] Notably, compounds with a 5-fluoro substitution have shown selectivity for both kinases, with some derivatives exhibiting potent FLT3 inhibition with IC50 values in the sub-micromolar range.[3]

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Indole derivatives have been designed as dual inhibitors of EGFR and CDK-2 for anticancer therapy.[4] A pyrazolyl-s-triazine compound incorporating an indole motif showed significant cytotoxicity against lung cancer cells and potent inhibition of EGFR.[4]

Tubulin: Some fluorinated indole derivatives have displayed promising cytotoxic activity against cancer cell lines by targeting tubulin.[3] Molecular docking studies have indicated a good binding affinity of these compounds to the tubulin protein.[3]

Viral Proteins

The indole scaffold is a key component of several antiviral agents.[2] Fluorinated indole derivatives have shown particular promise in targeting viral proteins.

Hepatitis C Virus (HCV) Proteins: A number of tetracyclic and tricyclic indole derivatives incorporating a fluorine atom have demonstrated potent anti-HCV activity.[2] Specifically, derivatives with fluoro substitutions at various positions on the indole core have shown significant inhibitory effects on HCV replication, with some compounds exhibiting low nanomolar IC50 values.[2]

Influenza PB2: An azaindole inhibitor, VX-787, which contains a 5-fluoro substitution, has been identified as a potent and orally bioavailable inhibitor of the influenza PB2 protein.[5] This compound has demonstrated broad-spectrum antiviral activity against various influenza A strains.[5]

Human Immunodeficiency Virus (HIV-1): Fluorinated indole-carboxamide derivatives have shown highly potent inhibition of HIV-1 replication in human T-lymphocyte cells at low nanomolar concentrations.[6]

Other Enzymes and Receptors

α-Glucosidase: 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors for the management of type 2 diabetes mellitus.[7] Several of these compounds exhibited significantly better inhibitory activity than the reference drug acarbose.[7]

Human Apurinic/Apyrimidinic Endonuclease 1 (APE1): 5-Fluoroindole-2-carboxylic acid has been identified as an inhibitor of APE1, an enzyme that is elevated in cancers and associated with tumor progression.[3]

Serotonin 6 Receptor (5-HT6R): In the pursuit of treatments for neurodegenerative diseases like Alzheimer's, antagonists of the 5-HT6 receptor are being investigated. The 6-fluoro-1H-indole moiety is a key structural feature of the 5-HT6R antagonist idalopirdine, and derivatives are being explored to enhance binding potencies.[8]

Lysine-Specific Demethylase 1 (LSD1): Novel indole derivatives have been developed as highly potent inhibitors of LSD1, an enzyme implicated in cancer.[4] A lead compound demonstrated significant antiproliferative effects against lung cancer cells and favorable metabolic stability.[4]

II. Experimental Protocols for Target Identification and Validation

To rigorously identify and validate the biological targets of this compound derivatives, a multi-faceted approach combining in vitro and cell-based assays is essential.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compounds on the activity of a purified enzyme.

Example Protocol: Kinase Inhibition Assay (e.g., FLT3)

-

Reagents and Materials:

-

Purified recombinant human FLT3 kinase domain.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

ATP.

-

Substrate peptide (e.g., a biotinylated peptide with a tyrosine residue).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 50 nL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the FLT3 enzyme and the substrate peptide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for the enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assays

Objective: To assess the effect of the compounds on a specific biological pathway or cellular process in a relevant cell line.

Example Protocol: Cancer Cell Proliferation Assay (e.g., against A549 lung cancer cells)

-

Reagents and Materials:

-

A549 human lung carcinoma cell line.

-

Cell culture medium (e.g., F-12K Medium) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega).

-

96-well clear-bottom white-walled microplates.

-

-

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent cell viability for each compound concentration relative to the DMSO control.

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

III. Data Presentation

The following table summarizes the reported biological activities of various 5-fluoroindole derivatives against different targets.

| Compound Class | Target | Assay Type | Potency (IC50/EC50) | Cell Line/System | Reference |

| Fluorinated bis-indole derivatives | FLT3 | In vitro kinase assay | 0.17 - 0.34 µM | - | [3] |

| Fluorinated bis-indole derivatives | PDGFR | In vitro kinase assay | 0.4 - 0.5 µM | - | [3] |

| Fluorinated-indole derivatives | Tubulin | Cell proliferation | 7.9 - 9.1 µM | A549, PC-3, MCF-7 | [3] |

| Tetracyclic indole derivative (12-F) | HCV | Cell-based replication | Potent inhibitor | All HCV genotypes | [2] |

| Tricyclic indole derivative (C-6 fluoro) | HCV | In vitro assay | 2 nM | - | [2] |

| Tricyclic indole derivative (C-6 fluoro) | HCV | Cell-based replication | 90 nM | - | [2] |

| Azaindole inhibitor (VX-787) | Influenza PB2 | Cell-based CPE assay | Potent antiviral activity | Various influenza A strains | [5] |

| 5-fluoro-2-oxindole derivatives | α-Glucosidase | In vitro enzyme assay | 35.83 - 56.87 µM | - | [7] |

| 5-Fluoroindole-2-carboxylic acid | APE1 | In vitro enzyme assay | 10 µM | - | [3] |

| Fluorinated indole-carboxamides | HIV-1 | Cell-based replication | 2.0 - 4.6 nM | Human T-lymphocyte (CEM) | [6] |

| Indole derivative | LSD1 | In vitro enzyme assay | 0.050 µM | - | [4] |

| Indole derivative | - | Cell proliferation | 0.74 µM | A549 | [4] |

IV. Signaling Pathways and Workflow Visualization

Signaling Pathway of a Receptor Tyrosine Kinase (e.g., FLT3)

Caption: FLT3 signaling pathway and point of inhibition.

Experimental Workflow for Target Validation

Caption: A typical workflow for drug target validation.

V. Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for drug discovery, with demonstrated activity against a range of clinically relevant biological targets. The versatility of the indole core, combined with the beneficial properties imparted by fluorination, provides a strong foundation for the development of novel therapeutics. Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as elucidating their mechanisms of action in greater detail. Advanced techniques such as structural biology and computational modeling can be employed to guide the rational design of next-generation inhibitors with improved efficacy and safety profiles. The continued exploration of this chemical space is likely to yield valuable new drug candidates for the treatment of cancer, infectious diseases, and other challenging medical conditions.

VI. References

-

Vertex AI Search. (n.d.). The Crucial Role of 5-Fluoroindole in Pharmaceutical Synthesis. Retrieved from 1

-

PubMed Central. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from 2

-

PubMed Central. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from 3

-

ACS Publications. (n.d.). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry. Retrieved from 5

-

PubMed Central. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from 7

-

PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from 6

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from 4

-

PubMed Central. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from 8

References

- 1. nbinno.com [nbinno.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine: An In-Depth Technical Guide to Fluorinated Heterocycles in Drug Discovery

Abstract

The deliberate incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, a strategy repeatedly proven to elevate drug candidates from mere prospects to clinical successes. This guide provides an in-depth exploration of the science underpinning the use of fluorinated heterocycles in drug discovery. We will dissect the nuanced physicochemical alterations induced by fluorine, elucidate the causal mechanisms behind its impact on pharmacokinetic and pharmacodynamic profiles, and provide actionable insights for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of facts to offer a field-proven perspective on the rational design, synthesis, and application of these powerful molecular entities.

The Fluorine Advantage: More Than Just a Hydrogen Mimic

While fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), this seemingly simple isosteric replacement belies a profound impact on a molecule's electronic and conformational properties.[1][2][3] The exceptional electronegativity of fluorine (3.98 on the Pauling scale) and the inherent strength of the carbon-fluorine (C-F) bond are the primary drivers of its transformative effects in drug design.[1][4]

The strategic introduction of fluorine into a heterocyclic core can predictably modulate a suite of critical drug-like properties:

-

Metabolic Stability: The high bond energy of the C-F bond renders it significantly more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, compared to a C-H bond.[4][5] This "metabolic blocking" at susceptible positions is a powerful tactic to increase a drug's half-life and oral bioavailability.[5][6]

-

Lipophilicity (LogP/LogD): Fluorination can fine-tune a molecule's lipophilicity, a critical parameter governing its solubility, permeability, and off-target effects. A single fluorine substitution often modestly increases lipophilicity, which can enhance membrane permeability.[7][8]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines commonly found in heterocycles.[1][6] This modulation of basicity can improve oral absorption by reducing ionization in the gut and enhance cell permeability.[1]

-

Binding Affinity and Selectivity: Fluorine's electronic influence can alter the electron distribution within a molecule, thereby modulating non-covalent interactions with the target protein.[9][10] This can lead to enhanced binding affinity through favorable electrostatic interactions and hydrogen bonding.[9][11]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for receptor binding.[7]

The fusion of fluorine's unique properties with the structural diversity and biological relevance of heterocyclic frameworks creates a powerful synergy, offering a greater likelihood of discovering therapeutically useful agents.[12][13]

The Scientist's Toolkit: Strategic Application of Fluorination

The decision of where and how to introduce fluorine into a heterocyclic drug candidate is a critical aspect of rational drug design. The following sections provide a detailed overview of key strategies and the underlying scientific rationale.

Enhancing Metabolic Stability: A Self-Validating System

One of the most impactful applications of fluorination is to block sites of metabolic oxidation.[4] The inherent strength of the C-F bond provides a robust shield against enzymatic attack.[5]

Experimental Protocol: In Vitro Metabolic Stability Assay